physicochemical properties of (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid
physicochemical properties of (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid
An In-depth Technical Guide to the Physicochemical Properties of (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid
Abstract
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is a non-canonical, protected amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. Its unique architecture, combining a bulky, lipophilic naphthalene moiety with an acid-labile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block for designing novel peptides and small molecule therapeutics.[1][2] A comprehensive understanding of its physicochemical properties is paramount for its effective application, governing everything from reaction kinetics and purification strategies to the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates. This guide provides a detailed examination of these properties, grounded in established analytical techniques and field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. The properties of this molecule are intrinsically linked to its constituent parts: the propionic acid backbone, the chiral center at the C2 position, the bulky naphthalen-1-yl group, and the Boc-protected amine.
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IUPAC Name: 3-{[(tert-butoxy)carbonyl]amino}-2-(naphthalen-1-yl)propanoic acid
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Synonyms: (R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid
Core Physicochemical Properties
The macroscopic and solution-based behaviors of the title compound are dictated by its molecular properties. The following table summarizes key physicochemical data, synthesized from supplier technical sheets of closely related analogs and established chemical principles.
| Property | Value / Description | Significance in Application |
| Appearance | White to off-white crystalline powder.[3] | Indicates purity; color changes may suggest degradation. |
| Melting Point | Expected range: 140-150 °C (by analogy) | A sharp melting range is a key indicator of purity. The range for the naphthalen-2-yl isomer is 141-145 °C.[3] |
| Solubility | Soluble in methanol, ethyl acetate, dioxane, acetone; Insoluble in water and petroleum ether.[5] | Critical for selecting appropriate solvent systems for synthesis, purification (crystallization/chromatography), and formulation. |
| Acidity (pKa) | Expected ~2.5-4.0 (Carboxylic Acid) | Governs the molecule's charge state in solution, impacting solubility, receptor binding, and chromatographic behavior. |
| Lipophilicity (XLogP3) | ~3.2 (Computed for analog)[4] | High lipophilicity, driven by the naphthalene ring, suggests good membrane permeability but may lead to poor aqueous solubility. |
Causality Behind Properties
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The Boc Group's Influence: The tert-butyloxycarbonyl (Boc) group serves two primary functions. First, it acts as an acid-labile protecting group, preventing the amine from participating in unwanted side reactions during peptide coupling.[] Second, its bulky, non-polar nature significantly enhances solubility in a wide range of organic solvents compared to the parent free amino acid.[1][7]
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The Naphthalene Moiety's Role: The large, aromatic naphthalene ring is the dominant contributor to the molecule's high lipophilicity. This feature is often intentionally designed into drug candidates to enhance membrane permeability and facilitate interactions with hydrophobic binding pockets in biological targets.
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The Carboxylic Acid: As the primary ionizable group in the molecule, the carboxylic acid's pKa dictates that the compound will be negatively charged at physiological pH (7.4). This is a critical factor for designing aqueous formulations and predicting interactions with biological systems.
Experimental Workflows & Protocols
A robust characterization of any new chemical entity relies on validated experimental protocols. The following sections detail the methodologies for determining the key physicochemical properties discussed above.
Diagram: Overall Physicochemical Characterization Workflow
The following diagram outlines the logical flow for a comprehensive analysis of the compound.
Caption: Logical workflow for the physicochemical characterization of a novel compound.
Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Rationale: DSC is chosen over traditional melting point apparatus for its superior accuracy, sensitivity, and ability to detect phase transitions and decomposition events. It provides a thermodynamic measurement of the melting onset and peak, which is a more reliable indicator of purity than a visual melting range.
Methodology:
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Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) for temperature and enthalpy.
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Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a lid.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate at 25 °C.
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Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). This rate balances resolution with experimental time.
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Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm corresponds to the complete melting of the sample.
Protocol: Assessment of Solubility (Shake-Flask Method)
Rationale: The shake-flask method is a gold-standard technique for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit.
Methodology:
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Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, ethyl acetate). The excess solid is crucial to ensure saturation is reached.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours. The extended time allows the system to reach thermodynamic equilibrium.
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Phase Separation: After equilibration, allow the vials to stand until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.
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Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Diagram: pKa Determination via Potentiometric Titration
This diagram illustrates the core components and process of determining pKa.
Caption: Workflow for pKa determination using potentiometric titration.
Structure-Property Relationships & Implications
The value of physicochemical data lies in its ability to predict a compound's behavior in a research or development context.
Impact on Peptide Synthesis
The Boc group is stable under the basic or neutral conditions typical of peptide coupling reactions but is easily removed with mild acid (e.g., trifluoroacetic acid, TFA).[] The compound's good solubility in organic solvents facilitates homogeneous reaction conditions, leading to higher coupling efficiencies and purer products.
Implications for Drug Design
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Permeability vs. Solubility: The high lipophilicity (LogP ≈ 3.2) conferred by the naphthalene ring is advantageous for crossing cellular membranes. However, this same property contributes to poor aqueous solubility, creating a classic drug development challenge. Formulation strategies such as co-solvents, cyclodextrins, or lipid-based delivery systems may be required.
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Metabolic Stability: The naphthalene ring, while beneficial for binding, can be a site for metabolic modification by cytochrome P450 enzymes (e.g., hydroxylation). Understanding this potential liability is crucial in the early stages of drug discovery.
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Target Engagement: The defined stereochemistry and rigid structure of the naphthalene moiety can provide specific, high-affinity interactions within a target's binding site, making it a valuable scaffold for structure-activity relationship (SAR) studies.[1]
Conclusion
(R,S)-Boc-3-amino-2-(naphthalen-1-yl)-propionic acid is a specialized chemical building block whose utility is fundamentally defined by its physicochemical properties. Its high lipophilicity, moderate molecular weight, and good solubility in organic solvents make it well-suited for incorporation into complex molecules targeting hydrophobic biological environments. The presence of a single acidic pKa ensures predictable behavior in physiological media. The experimental protocols and structure-property insights detailed in this guide provide a robust framework for researchers to effectively utilize this compound in peptide synthesis and drug discovery programs, enabling more informed decisions from the bench to preclinical development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023315, Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid. Retrieved from [Link]
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Xiao, X., Min, J.-L., Wang, P., & Chou, K.-C. (2013). Ten physicochemical property codes for each of the 20 native amino acids. PLOS ONE. Retrieved from [Link]
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Chem-Impex International. (n.d.). (R,S)-Boc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid. Retrieved from [Link]
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The Sci Dork. (2020, August 19). Physico-Chemical Properties of Amino acids [Video]. YouTube. Retrieved from [Link]
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